1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound with the molecular formula C17H19F2N3O This compound is characterized by the presence of a benzimidazole ring, an azetidine ring, and a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate amine precursors.
Coupling with Difluorocyclohexyl Group: The final step involves coupling the benzimidazole-azetidine intermediate with a difluorocyclohexyl ketone under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The difluorocyclohexyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: can be compared with other benzimidazole derivatives, azetidine-containing compounds, and difluorocyclohexyl ketones.
Benzimidazole Derivatives: Compounds like benzimidazole itself, which is a well-known pharmacophore in medicinal chemistry.
Azetidine-Containing Compounds: Compounds such as azetidine-2-carboxylic acid, which is used in peptide synthesis.
Difluorocyclohexyl Ketones: Compounds like 4,4-difluorocyclohexanone, which is used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-17(19)7-5-12(6-8-17)16(23)21-9-13(10-21)22-11-20-14-3-1-2-4-15(14)22/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMONBWLTWCSYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)N3C=NC4=CC=CC=C43)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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